2',4'-Dichloro-6'-fluorophenacyl bromide
Overview
Description
2’,4’-Dichloro-6’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2’,4’-Dichloro-6’-fluorophenacyl bromide typically involves the bromination of 2’,4’-dichloro-6’-fluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2’,4’-Dichloro-6’-fluorophenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines, alcohols, and thiols.
Scientific Research Applications
2’,4’-Dichloro-6’-fluorophenacyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-6’-fluorophenacyl bromide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows it to interact with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
2’,4’-Dichloro-6’-fluorophenacyl bromide can be compared with other similar compounds such as:
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone
- 2-Bromo-1-(4-chloro-6-fluorophenyl)ethanone
- 2-Bromo-1-(2,6-dichlorophenyl)ethanone
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and applications. The presence of both chlorine and fluorine atoms in 2’,4’-Dichloro-6’-fluorophenacyl bromide makes it unique and versatile for various research purposes .
Properties
IUPAC Name |
2-bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLBHAPJOOWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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